molecular formula C14H8F3NO4 B1298183 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 428467-15-6

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B1298183
CAS RN: 428467-15-6
M. Wt: 311.21 g/mol
InChI Key: KXVQJYRIEXKXDE-UHFFFAOYSA-N
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Description

The compound of interest, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, is a multifunctional aromatic aldehyde with potential applications in organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related aromatic compounds often involves multi-step reactions, as seen in the preparation of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, which was achieved in 60% overall yield from benzaldehyde . Similarly, 4-Benzyloxyl-2-hydroxyl benzaldehyde was synthesized from resorcinol through a three-step reaction involving benzyl protection, Vilsmeier reaction, and selective deprotection . These methods suggest that the synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde could also be approached through multi-step synthetic routes, possibly involving protection/deprotection strategies and electrophilic aromatic substitution reactions.

Molecular Structure Analysis

The molecular structure of aromatic compounds can be significantly influenced by substituents. For instance, the crystal structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene was determined by X-ray diffraction, revealing the impact of substituents on bond lengths and torsional angles . This information is valuable for predicting the molecular conformation of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, as the presence of electron-withdrawing nitro and trifluoromethyl groups could affect the electronic distribution and steric hindrance, influencing the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be diverse. For example, 2-nitrobenzyl alcohols undergo photochemical reactions to form 2-nitroso hydrates through dual proton transfer . This indicates that the nitro group in 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde could also participate in similar photochemical processes. Additionally, the presence of the aldehyde group opens up possibilities for reactions such as oxidation and condensation, as seen in the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles .

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic aldehydes are influenced by their functional groups. The presence of a nitro group can introduce acidity to the compound, while the trifluoromethyl group can increase its lipophilicity and electron-withdrawing capacity. These effects can be inferred from studies on related compounds, such as the direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes , which showcases the reactivity of the benzene ring in the presence of catalytic systems. The aldehyde group is typically reactive towards nucleophiles and can undergo various condensation reactions, contributing to the versatility of the compound in synthetic applications.

Scientific Research Applications

Photocatalytic Degradation

The compound's derivatives, specifically cobalt phthalocyanine immobilized on graphene oxide, have been used in photocatalytic degradation of phenol. This application is beneficial for its high photocatalytic activity, particularly under visible light irradiation, demonstrating its potential in environmental remediation processes (Liu et al., 2019).

Synthesis of Epoxy-amides

In the synthesis of certain organic compounds, reactions involving derivatives of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde have been observed to produce epoxy-amides. This process highlights the compound's role in facilitating stereoselective synthesis, essential in organic chemistry (Fernández et al., 1990).

Chalcon Formation

The compound's role in chalcon-forming condensation reactions has been studied. This is significant in the field of organic chemistry, particularly in the synthesis of chalcones, which are valuable in pharmaceutical and medicinal chemistry (Sipos & Sirokmán, 1964).

Catalytic Activity in Organic Reactions

Derivatives of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde have been used as catalysts in the oxidation of benzyl alcohol to benzaldehyde and the reduction of organic dyes. This demonstrates the compound's versatility and efficiency as a catalyst in various chemical reactions (Nasrollahzadeh et al., 2016).

Electronic Absorption Studies

The compound has been studied for its electronic absorption properties, particularly in the formation of novel phthalocyanines. This research area is crucial for developing materials with specific electronic and optical properties (Burat et al., 2012).

Nonlinear Optical and Quantum Chemical Investigations

Its derivatives have been explored for their potential in nonlinear optical applications and quantum chemical investigations. This area of research is vital for the development of new materials for opto-electronic applications (Karthick et al., 2019).

Safety and Hazards

The compound is for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-6-13(12(7-10)18(20)21)22-11-4-1-9(8-19)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVQJYRIEXKXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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